molecular formula C17H25NO4 B1528020 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid CAS No. 1251015-75-4

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid

Cat. No. B1528020
CAS RN: 1251015-75-4
M. Wt: 307.4 g/mol
InChI Key: OCPXVYJOXILWKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a spiro[bicyclo[2.2.1]heptane] structure, a piperidine ring, and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized via formal [4 + 2] cycloaddition reactions enabled by organocatalysis . Another method involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with various substitution patterns .

Scientific Research Applications

Synthesis Approaches

  • Efficient Synthesis of Spirocyclic Oxindole Analogue : An efficient synthesis method for a spirocyclic oxindole analogue, which includes the compound , is described. This method involves steps such as dianion alkylation, cyclization, and demethylation, achieving a yield of 35% over eight steps without chromatographic purification (Teng, Zhang, & Mendonça, 2006).

  • Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones : A synthesis process starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

  • Templates for Exploratory Library Preparation : The preparation of a novel spirocyclic template, involving reactions like ketone allylation, etherification, and ring-closing metathesis, is reported. This process leads to the generation of a library of spirocyclic amino alcohols (Walters, La, Deshmukh, & Omecinsky, 2002).

Chemical Characterization and Applications

  • Alicyclic Polymers for 193 nm Resist Applications : Alicyclic polymers designed for 193 nm photoresist materials are synthesized, using compounds similar to the one . This research provides insights into the properties and applications of such polymers in industrial settings (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

  • Spiro[3.3]hept-1-ylidene Strained Carbene Reaction : A study on the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated by high-vacuum flash pyrolysis, reveals insights into the chemical behavior and potential applications of similar spiro compounds (Rosenberg, Schrievers, & Brinker, 2016).

  • Synthesis of Spirocyclopropanated Analogues of Iprodione : The conversion of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate into spirocyclopropanated analogues demonstrates the chemical versatility of the spirocyclic framework, highlighting its potential for generating structurally novel compounds (Brackmann, Es-Sayed, & Meijere, 2005).

Future Directions

The future directions for this compound would depend on its intended application. Bicyclic structures are of interest in pharmaceutical research due to their presence in many bioactive natural products and drugs . Therefore, this compound could potentially be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]hept-5-ene-7,4'-piperidine]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPXVYJOXILWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
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1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
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1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
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1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
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1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid

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